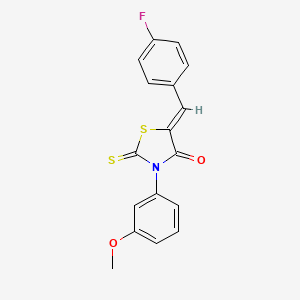![molecular formula C22H20N2O4 B4763401 1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)
1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally related to "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione" involves complex organic reactions, including regioselective processes, cyclocondensation, and the utilization of specific catalysts for achieving desired structures. A notable method involves the condensation and cyclization reactions, which are fundamental in constructing the pyrazolidinedione core, a common structural motif in this class of compounds (Mondal et al., 2003). These synthesis routes often employ palladium(II) catalysts for the formation of cyclic alkenyl ethers, highlighting the importance of catalyst choice in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds closely related to "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione" has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. These compounds exhibit intricate hydrogen bonding patterns and crystal packing, which are crucial for understanding their stability and reactivity. For example, the crystal structure analysis reveals the presence of C-H...O interactions and π-π stacking, which contribute to the stability of the molecular structure in the solid state (Kranjc et al., 2011).
Chemical Reactions and Properties
The reactivity of compounds with a pyrazolidinedione core, including "1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione," is characterized by their participation in various chemical reactions. These include nucleophilic attacks, rearrangements, and cycloadditions. The presence of multiple functional groups enables a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis (Strah et al., 1996).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Techniques such as spectroscopic analysis and crystallography provide information on their conformation, electronic distribution, and intermolecular interactions. These properties are essential for predicting solubility, melting points, and stability. The detailed molecular structure, obtained through X-ray crystallography, informs on the compound's conformation and packing in the solid state, which are directly related to its physical properties (Zhu et al., 2008).
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-5-10-28-19-9-7-16(13-20(19)27-4)12-18-21(25)23-24(22(18)26)17-8-6-14(2)15(3)11-17/h1,6-9,11-13H,10H2,2-4H3,(H,23,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQGCXAWBHJPCW-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OC)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC#C)OC)/C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4763325.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4763339.png)
![N-[({4-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]-5-bromonicotinamide](/img/structure/B4763347.png)
![4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4763351.png)
![4-methoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4763356.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763365.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isopropylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4763371.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4763380.png)
![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)
![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)